Cas no 486-70-4 ((-)-Lupinine)

(-)-Lupinine structure
商品名:(-)-Lupinine
(-)-Lupinine 化学的及び物理的性質
名前と識別子
-
- ((1R,9aR)-Octahydro-1H-quinolizin-1-yl)methanol
- (-)-Lupinine
- (1R-trans)-Octahydro-2H-quinolizine-1-methanol
- LUPININE(RG)
- LUPININ
- LUPININE
- OCTAHYDRO-1H-QUINOLIZIN-1-METHANOL
- (1R,9aR)-Octahydro-2H-quinolizin-1-ylmethanol
- CHEBI:28012
- NSC-21723
- DivK1c_006702
- 10248-30-3
- Spectrum5_000773
- Lupinine DL-form [MI]
- MFCD11499054
- (-)-Lupinine, AldrichCPR
- (1R,9aR)-octahydro-2H-quinolizin-1-ylmethanol(SALTDATA: FREE)
- 486-70-4
- (1R,9aR)-1-(octahydro-quinolizin-1-yl)-methanol
- KBioGR_002262
- LUPININE [MI]
- 5-21-01-00338 (Beilstein Handbook Reference)
- CHEMBL459397
- KBioSS_002216
- A871891
- 2H-Quinolizine-1-methanol, (1R-trans)-
- (1R,9AR)-octahydro-2h-quinolizine-1-methanol
- 1S-cis-octahydro-2H-quinolizine-1-methanol
- SpecPlus_000606
- F77309
- Spectrum_001736
- NSC 21723
- NS00031813
- DTXSID00197565
- l-lupinine
- [(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol
- Lupinine, (+/-)-
- Spectrum3_001094
- SCHEMBL177708
- BSPBio_002768
- CCG-38712
- Q412589
- (+/-)-Lupinine
- BRN 0080447
- Spectrum2_000499
- KBio1_001646
- BS-35956
- CS-0081248
- KBio2_002216
- ((1R,9aR)-octahydro-2H-quinolizin-1-yl)methanol
- HDVAWXXJVMJBAR-VHSXEESVSA-N
- KBio3_001988
- 33BAJ73U1F
- EINECS 207-638-0
- UNII-F74RAC8A5Q
- (trans-Octahydro-1H-quinolizin-1-yl)methanol
- SPECTRUM1504021
- AKOS004120072
- KBio2_007352
- F74RAC8A5Q
- Octahydroquinolizine-1-methanol
- UNII-33BAJ73U1F
- 2H-Quinolizine-1-methanol, octahydro-, (1R-trans)-(+/-)-
- 2H-Quinolizine-1-methanol, octahydro-, (1R-trans)-
- SPBio_000397
- (1R,9aR)-1-(Octahydroquinolizin-1-yl)methanol
- KBio2_004784
- J-500002
- MFCD00213431
- 2H-Quinolizine-1-methanol, octahydro-, (1R,9aR)-rel-
- HMS1922N13
- NSC21723
- J-500379
- HY-121219
- BRD-K45978015-001-03-6
- Spectrum4_001921
- ((1R,2R)-6-azabicyclo[4.4.0]dec-2-yl)methan-1-ol
- SDCCGMLS-0066745.P001
- (+)-Epilupinine
- STK050782
- (R,R)-1-(Hydroxymethyl)octahydroindolizine
- DA-76298
-
- MDL: MFCD11499054
- インチ: InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m0/s1
- InChIKey: HDVAWXXJVMJBAR-VHSXEESVSA-N
- ほほえんだ: C1CCN2CCC[C@@H](CO)[C@H]2C1
- BRN: 80447
計算された属性
- せいみつぶんしりょう: 169.14700
- どういたいしつりょう: 169.146664
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 23.5
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.9660 (rough estimate)
- ゆうかいてん: 62-65°C
- ふってん: 160-164°C 4mm
- フラッシュポイント: 160-164°C/4mm
- 屈折率: 1.4610 (estimate)
- PSA: 23.47000
- LogP: 1.18110
- じょうきあつ: Not available
- マーカー: 14,5609
- ひせんこうど: D26 -25.9° (c = 3 in water); D28 -21° (c = 9.5 in alcohol)
- ようかいせい: 未確定
(-)-Lupinine セキュリティ情報
- シグナルワード:warning
- 危害声明: Irritant
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:1544
- 危険カテゴリコード: 20/21/22-41
- セキュリティの説明: S22-S36/37
- RTECS番号:OK5802000
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 危険レベル:6.1
- 危険レベル:6.1
- セキュリティ用語:6.1
- 包装等級:III
- リスク用語:R20/21/22
- 包装グループ:III
- 包装カテゴリ:III
(-)-Lupinine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM304955-1g |
((1R,9aR)-Octahydro-1H-quinolizin-1-yl)methanol |
486-70-4 | 95% | 1g |
$202 | 2022-09-29 | |
TargetMol Chemicals | Fr16605-50mg |
Lupinine |
486-70-4 | 99.95% | 50mg |
¥ 1050 | 2024-07-19 | |
TRC | L478018-50mg |
(-)-Lupinine |
486-70-4 | 50mg |
$ 167.00 | 2023-09-07 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS000932-50MG |
(-)-Lupinine |
486-70-4 | 50mg |
¥1487.65 | 2023-11-10 | ||
Alichem | A189007878-1g |
((1R,9aR)-Octahydro-1H-quinolizin-1-yl)methanol |
486-70-4 | 95% | 1g |
$187.20 | 2023-09-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18485-500mg |
(-)-Lupinine, 97% |
486-70-4 | 97% | 500mg |
¥2929.00 | 2023-05-16 | |
TargetMol Chemicals | Fr16605-1 mg |
Lupinine |
486-70-4 | 99.95% | 1mg |
¥ 818 | 2023-07-11 | |
TargetMol Chemicals | Fr16605-50 mg |
Lupinine |
486-70-4 | 99.95% | 50mg |
¥ 7,273 | 2023-07-11 | |
TargetMol Chemicals | Fr16605-100 mg |
Lupinine |
486-70-4 | 99.95% | 100MG |
¥ 10,914 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205737A-100 mg |
(-)-Lupinine, |
486-70-4 | 97% | 100MG |
¥1,196.00 | 2023-07-10 |
(-)-Lupinine 関連文献
-
Min-Hui Cao,Nicholas J. Green,Sheng-Zhen Xu Org. Biomol. Chem. 2017 15 3105
-
Davide Mancinotti,Karen Michiko Frick,Fernando Geu-Flores Nat. Prod. Rep. 2022 39 1423
-
3. Application of 2H n.m.r. spectroscopy to study the incorporation of enantiomeric 2H-labelled cadaverines into quinolizidine alkaloidsAlison M. Fraser,David J. Robins J. Chem. Soc. Perkin Trans. 1 1987 105
-
Stephen G. Davies,Ai M. Fletcher,Emma M. Foster,Ian T. T. Houlsby,Paul M. Roberts,Thomas M. Schofield,James E. Thomson Chem. Commun. 2014 50 8309
-
5. A 13C n.m.r. study of the biosynthesis of lupinine and sparteineW. Marek Golebiewski,Ian D. Spenser J. Chem. Soc. Chem. Commun. 1983 1509
-
6. Quinolizidine alkaloid biosynthesis: incorporation of [1-amino-15N, 1-13C]cadaverine into lupinineJatinder Rana,David J. Robins J. Chem. Soc. Chem. Commun. 1984 81
-
7. Stereochemistry of quinolizidine alkaloid biosynthesis: incorporation of the enantiomeric [2-2H]cadaverines into lupinineDavid J. Robins,Gary N. Sheldrake J. Chem. Soc. Chem. Commun. 1994 1331
-
8. CCLIII.—The lupin alkaloids. Part IIGeorge Roger Clemo,Richard Raper J. Chem. Soc. 1929 1927
-
Stephen G. Davies,Ai M. Fletcher,Emma M. Foster,Ian T. T. Houlsby,Paul M. Roberts,Thomas M. Schofield,James E. Thomson Org. Biomol. Chem. 2014 12 9223
-
10. Application of 13C n.m.r. spectroscopy to study the biosynthesis of the quinolizidine alkaloids lupinine and sparteineJatinder Rana,David J. Robins J. Chem. Soc. Perkin Trans. 1 1986 1133
関連分類
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Lupin alkaloids Lupinine-type alkaloids
- Natural Products and Extracts Plant Extracts Plant based Xiphotheca elliptica
- Natural Products and Extracts Plant Extracts Plant based Plagiocarpus axillaris
- Natural Products and Extracts Plant Extracts Plant based Liparia vestita
- Natural Products and Extracts Plant Extracts Plant based Lamprolobium grandiflorum
- Natural Products and Extracts Plant Extracts Plant based Lamprolobium fruticosum
- Natural Products and Extracts Plant Extracts Plant based Anarthrophyllum rigidum
- Natural Products and Extracts Plant Extracts Plant based Anarthrophyllum elegans
- Natural Products and Extracts Plant Extracts Plant based Anarthrophyllum desideratum
- Natural Products and Extracts Plant Extracts Plant based Anarthrophyllum cumingii
486-70-4 ((-)-Lupinine) 関連製品
- 526-64-7(Trachelanthamidine)
- 749860-71-7([1,4'-Bipiperidine]-3-methanol)
- 752970-45-9([1-(propan-2-yl)piperidin-3-yl]methanol)
- 10159-79-2(Octahydro-2H-quinolizin-1-yl-methanol)
- 1227598-12-0(4-Bromo-7-fluoroindole-3-aceticAcid)
- 2228921-29-5(2-2-(methylsulfanyl)phenylethane-1-thiol)
- 512810-25-2(1,3-dimethyl-1h-pyrazole-4-carbohydrazide)
- 1796971-43-1(N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide)
- 10411-52-6(2,3-Dichloroisobutyric acid)
- 1368180-70-4(2-Methylindolizin-6-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:486-70-4)(-)-Lupinine

清らかである:99%
はかる:1.0g
価格 ($):172.0